molecular formula C22H19F3O6S2 B11068094 Dimethyl 5,5'-{[2-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-{[2-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11068094
M. Wt: 500.5 g/mol
InChI Key: HXEMWASJMNQBTO-UHFFFAOYSA-N
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Description

METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxycarbonyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The trifluoromethyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE
  • **METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.

Properties

Molecular Formula

C22H19F3O6S2

Molecular Weight

500.5 g/mol

IUPAC Name

methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-[2-(trifluoromethyl)phenyl]methyl]-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H19F3O6S2/c1-9-13(20(28)30-3)16(26)18(32-9)15(11-7-5-6-8-12(11)22(23,24)25)19-17(27)14(10(2)33-19)21(29)31-4/h5-8,15,26-27H,1-4H3

InChI Key

HXEMWASJMNQBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(C2=CC=CC=C2C(F)(F)F)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC

Origin of Product

United States

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